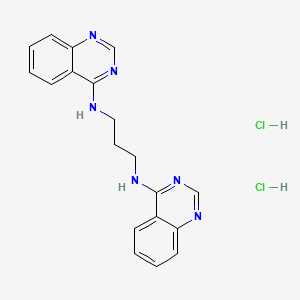![molecular formula C19H20N4O3S B4880287 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4880287.png)
5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, also known as Pimasertib, is a small molecule inhibitor of MEK1/2, a critical component of the MAPK signaling pathway. The MAPK pathway plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in various diseases, including cancer. Pimasertib has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide targets the MEK1/2 kinases, which are upstream activators of the ERK1/2 kinases in the MAPK pathway. The MAPK pathway is activated by various extracellular signals, including growth factors, cytokines, and stress signals, and plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway has been implicated in various diseases, including cancer. 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide inhibits the MAPK pathway by preventing the activation of ERK1/2, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It inhibits the phosphorylation of ERK1/2, leading to the inhibition of cell proliferation and induction of apoptosis. 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide also inhibits the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and upregulating the expression of tissue inhibitors of MMPs (TIMPs). 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, by downregulating the expression of vascular endothelial growth factor (VEGF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide in lab experiments are its high potency and specificity for MEK1/2 kinases, making it an ideal tool for studying the MAPK pathway. 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well characterized. The limitations of using 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide in lab experiments are its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects, which can affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide. One direction is to investigate its efficacy in clinical trials as a single agent and in combination with other anticancer drugs. Another direction is to study its potential use in other diseases, such as autoimmune diseases and inflammatory diseases, where the MAPK pathway is dysregulated. Furthermore, the development of more potent and selective MEK inhibitors, such as 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide involves the reaction of 5-(2-amino-4-methylpyridin-3-yl)-1H-pyrazole-4-carboxamide with 6-bromo-2-methoxy-5-methylbenzenamine, followed by the reaction with 2-methylbenzenesulfonyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer drugs. 5-{6-[(2-methoxy-5-methylphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including melanoma, non-small cell lung cancer, pancreatic cancer, and colorectal cancer. It has also been shown to induce apoptosis and inhibit the invasion and migration of cancer cells.
Propiedades
IUPAC Name |
5-[6-(2-methoxy-5-methylanilino)pyridazin-3-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-4-8-17(26-3)16(10-12)21-19-9-7-15(22-23-19)14-6-5-13(2)18(11-14)27(20,24)25/h4-11H,1-3H3,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSACSHGLDXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NN=C(C=C2)C3=CC(=C(C=C3)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{6-[(2-Methoxy-5-methylphenyl)amino]pyridazin-3-YL}-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorophenoxy)acetyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B4880221.png)
![(3,4-dimethoxyphenyl)[1-(4-methoxy-2,3-dimethylbenzyl)-3-piperidinyl]methanone](/img/structure/B4880225.png)
![[4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenoxy]acetic acid](/img/structure/B4880231.png)
![1-{3-[(1H-benzimidazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B4880236.png)
![methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4880237.png)

![N-(2-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4880244.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-(2,4,6-trifluorophenyl)acetamide](/img/structure/B4880245.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B4880249.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4880256.png)

![benzyl 3-{[(2,3-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B4880278.png)